Field: Synthetic Chemistry
Application: Bromopyrenes, derivatives of pyrene, are significant in synthetic chemistry, materials science, and environmental studies.
Field: Organic Chemistry
Application: A method for the bromomethylation of thiols has been developed, which minimizes the generation of highly toxic byproducts.
Field: Polymer Chemistry
Results: The block copolymers were successfully synthesized.
Field: Analytical Chemistry
Application: Bromothymol blue, which contains a bromomethyl group, is a pH indicator. It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7).
Method: It is typically sold in solid form as the sodium salt of the acid indicator.
1-(Bromomethyl)-2-chloro-4-nitrobenzene is an organic compound with the molecular formula and a molecular weight of approximately 250.48 g/mol. It features a bromomethyl group, a chlorine atom, and a nitro group attached to a benzene ring, making it a halogenated aromatic compound. This compound is classified under the category of nitrobenzenes, which are known for their diverse applications in chemical synthesis and industry .
There is no documented information regarding the specific mechanism of action of BCN in biological systems.
Due to the presence of a nitro group and a haloalkyl (bromomethyl) group, BCN is likely to be a hazardous compound. It is expected to exhibit:
The reactivity of 1-(Bromomethyl)-2-chloro-4-nitrobenzene can be attributed to its electrophilic nature due to the presence of the nitro group and the bromomethyl moiety. Typical reactions include:
1-(Bromomethyl)-2-chloro-4-nitrobenzene exhibits various biological activities, primarily due to its halogenated and nitro substituents. Some studies indicate potential antimicrobial properties, although specific data on its bioactivity is limited. The compound's toxicity profile suggests it can cause severe skin burns and eye damage upon contact, necessitating careful handling .
Several synthetic routes have been developed for producing 1-(Bromomethyl)-2-chloro-4-nitrobenzene:
The applications of 1-(Bromomethyl)-2-chloro-4-nitrobenzene span various fields:
Interaction studies involving 1-(Bromomethyl)-2-chloro-4-nitrobenzene have focused on its reactivity with nucleophiles and other electrophiles. Research indicates that its bromomethyl group can facilitate various nucleophilic attack mechanisms, leading to diverse product formations. Additionally, its interactions with biological molecules have been explored to assess potential toxicity and bioactivity .
1-(Bromomethyl)-2-chloro-4-nitrobenzene shares structural similarities with several related compounds, which can be compared based on their functional groups and reactivity:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
1-Bromo-3-chloro-5-nitrobenzene | C6H3BrClNO2 | 0.93 |
1-Bromo-2,4-dichloro-5-nitrobenzene | C6H3BrCl2NO2 | 0.92 |
1-Bromo-4-chloro-2-nitrobenzene | C7H5BrClNO | Unique |
2-Bromo-1-chloro-3-nitrobenzene | C6H3BrClNO2 | 0.85 |
These compounds differ primarily in their halogen substitutions and positions on the benzene ring, affecting their reactivity and applications significantly. The unique combination of a bromomethyl group with a chlorine atom and a nitro group in 1-(Bromomethyl)-2-chloro-4-nitrobenzene enhances its utility in synthetic chemistry compared to its analogs .
Corrosive;Irritant